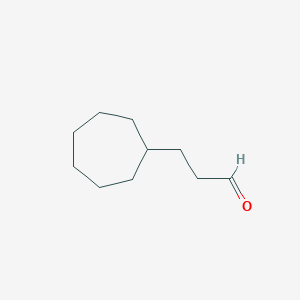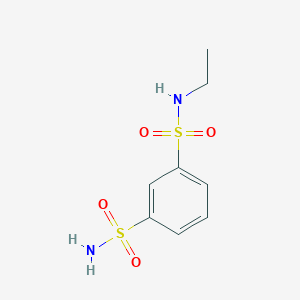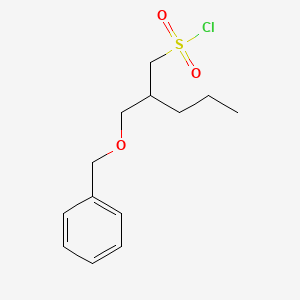![molecular formula C5H11Cl2N3OS B13523414 {5-[(Methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanoldihydrochloride](/img/structure/B13523414.png)
{5-[(Methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanoldihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{5-[(Methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanoldihydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one sulfur atom, and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(Methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanoldihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a thiadiazole derivative with methylamine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized for cost-effectiveness and scalability. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The raw materials used in the synthesis are typically sourced from reliable suppliers to ensure consistency in the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
{5-[(Methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanoldihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
{5-[(Methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanoldihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of {5-[(Methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanoldihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, its anticancer activity may be attributed to its ability to interfere with DNA replication and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
{5-[(Methylamino)methyl]-1,3,4-oxadiazol-2-yl}benzonitrile: This compound has a similar structure but contains an oxadiazole ring instead of a thiadiazole ring.
Methylamine: A simpler compound that serves as a precursor in the synthesis of various derivatives.
Thiazoles: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Uniqueness
{5-[(Methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanoldihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its thiadiazole ring is known for its bioisosteric properties, making it a valuable scaffold in drug design and development .
Propriétés
Formule moléculaire |
C5H11Cl2N3OS |
|---|---|
Poids moléculaire |
232.13 g/mol |
Nom IUPAC |
[5-(methylaminomethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C5H9N3OS.2ClH/c1-6-2-4-7-8-5(3-9)10-4;;/h6,9H,2-3H2,1H3;2*1H |
Clé InChI |
UFVXARISOQNZQM-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=NN=C(S1)CO.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


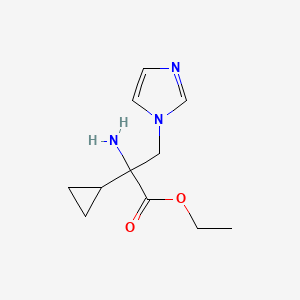
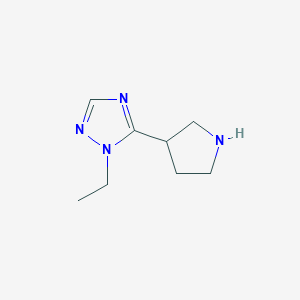
![N-(1-(Aminomethyl)cyclohexyl)-5-methylbenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B13523357.png)
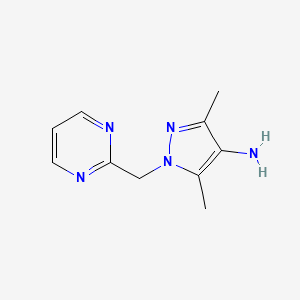
![Methyl 2-[(4-carbamoylphenyl)amino]acetate](/img/structure/B13523371.png)




![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B13523397.png)
